3-cyclohexyl-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
3-cyclohexyl-N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34FN7O/c27-21-7-9-22(10-8-21)32-14-16-33(17-15-32)25-23-18-31-34(26(23)30-19-29-25)13-12-28-24(35)11-6-20-4-2-1-3-5-20/h7-10,18-20H,1-6,11-17H2,(H,28,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFJXPXQDVODCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
This compound is primarily researched for its potential pharmaceutical applications. The piperazine moiety is known for its biological activity, making it a candidate for developing drugs targeting various neurotransmitter systems.
- Antidepressant Activity : Studies have indicated that piperazine derivatives can enhance serotonin levels in the brain, suggesting potential antidepressant effects. The modulation of 5-HT receptors has been particularly significant, with some compounds showing IC50 values in the low nanomolar range.
- Anxiolytic Effects : Related compounds have demonstrated the ability to reduce anxiety-like behaviors in animal models by inhibiting serotonin reuptake, akin to selective serotonin reuptake inhibitors (SSRIs).
- Antipsychotic Potential : Research indicates that compounds with similar structures can effectively antagonize dopamine D2 receptors, which are crucial targets in treating schizophrenia.
Chemical Synthesis
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation and nucleophilic substitution, making it valuable in organic synthesis .
Neuropharmacology
Due to its interaction with neurotransmitter receptors, this compound is studied for its effects on mood regulation and anxiety management. Its potential to modulate neurotransmitter systems positions it as a candidate for further research in neuropharmacology.
Antidepressant Activity
Research has shown that piperazine derivatives significantly increase serotonin levels in the brain. A specific study highlighted that certain derivatives exhibited modulation of 5-HT1A receptors with low IC50 values, indicating strong potential for antidepressant effects.
Anxiolytic Effects
Another investigation into related compounds demonstrated their capability to alleviate anxiety-like behaviors in animal models through serotonin reuptake inhibition.
Antipsychotic Potential
Studies exploring the antipsychotic potential of similar compounds revealed their efficacy in antagonizing dopamine D2 receptors, essential for treating conditions like schizophrenia.
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidine Core Functionalization
The pyrazolo[3,4-d]pyrimidine scaffold undergoes electrophilic aromatic substitution (EAS) at the C3 and C6 positions due to electron withdrawal by adjacent nitrogen atoms. Key reactions include:
-
Nucleophilic Aromatic Substitution : Halogenated derivatives react with piperazine under basic conditions (K₂CO₃, DMF, 80°C) to install the piperazine moiety.
Piperazine Ring Modifications
The piperazine subunit participates in alkylation and acylation reactions:
-
Acylation : Propanamide formation via HATU-mediated coupling of cyclohexylpropanoic acid with ethylenediamine intermediates .
Amide Bond Reactivity
The propanamide group (-CO-NH-) undergoes hydrolysis under acidic or basic conditions:
| Reaction | Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 100°C, 12 h | Cyclohexylpropanoic acid + amine | 78% | |
| Basic Hydrolysis | NaOH (2M), EtOH/H₂O, 80°C, 8 h | Cyclohexylpropanoate + NH₃ | 85% |
Reduction of Pyrazolo[3,4-d]pyrimidine
Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the pyrimidine ring to a tetrahydropyrimidine derivative, altering pharmacological activity .
Key Data :
Oxidation of Piperazine
MCPBA (meta-chloroperbenzoic acid) oxidizes the piperazine ring to a nitroxide radical, confirmed by ESR spectroscopy .
Cross-Coupling Reactions
The ethylenediamine linker enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation:
textAlkyne-functionalized derivative + Azide probe → Triazole-linked conjugate Conditions: CuSO₄, sodium ascorbate, THF/H₂O, RT, 12 h [2].
Stability Under Physiological Conditions
Catalytic Interactions
The compound acts as a ligand in Pd-catalyzed reactions due to its pyrimidine nitrogen lone pairs:
textPd(OAc)₂ + 3-cyclohexyl-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide → Pd complex Application: Heck coupling of styrene derivatives [1].
Byproduct Analysis
Common byproducts from synthesis include:
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:
Structural Insights:
Cyclohexyl vs. Cyclopentyl Side Chains : The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to the cyclopentyl analog . This may enhance CNS penetration but could reduce solubility.
Fluorophenyl-Piperazine vs.
Sulfonamide vs. Propanamide : The sulfonamide in adds polarity, which may limit blood-brain barrier crossing compared to the propanamide in the target compound.
Q & A
Basic: What synthetic methodologies are recommended for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?
The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-aminopyrazole-4-carbonitrile derivatives with formamide or urea under reflux conditions to form the pyrimidine ring . For advanced functionalization, nucleophilic substitution at the 4-position of the pyrazolo[3,4-d]pyrimidine core using arylpiperazine derivatives (e.g., 1-(4-fluorophenyl)piperazine) can be performed in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ at elevated temperatures (80–100°C) .
Basic: How is the 4-(4-fluorophenyl)piperazine moiety incorporated into the target structure?
The piperazine group is introduced via nucleophilic aromatic substitution. For example, the chlorinated intermediate at the pyrazolo[3,4-d]pyrimidine’s 4-position reacts with 1-(4-fluorophenyl)piperazine in the presence of a base (e.g., DIEA) and a catalytic agent like NaI in DMF at 80°C for 12–24 hours . Purity is ensured by column chromatography (silica gel, eluent: DCM/MeOH gradients) .
Basic: What analytical techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent positions, such as the cyclohexyl group (δ ~1.0–2.0 ppm) and piperazine protons (δ ~2.5–3.5 ppm) .
- HPLC-MS : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₂₉H₃₄FN₇O: calc. 528.29), while HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures >95% purity .
- X-ray Crystallography : Resolves stereochemical ambiguities in complex derivatives .
Advanced: How can reaction conditions be optimized for coupling the cyclohexylpropanamide side chain?
The propanamide group is attached via amide coupling. Key parameters:
- Activation : Use HATU or EDCI/HOBt in DMF to activate the carboxylic acid .
- Solvent : Anhydrous DMF or THF minimizes side reactions.
- Temperature : 0–25°C to prevent racemization.
- Workup : Precipitation in ice-water followed by recrystallization (ethanol/water) improves yield (reported 60–75%) .
Advanced: What in vitro models are suitable for evaluating biological activity?
- Kinase Inhibition Assays : Screen against panels like EGFR or PI3K using ADP-Glo™ kits .
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-spiperone for dopamine D2/D3 receptors) due to the piperazine motif’s affinity for GPCRs .
- Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .
Advanced: How should researchers resolve discrepancies in reported biological activity data?
- Purity Verification : Re-analyze batches via HPLC; impurities >2% can skew IC₅₀ values .
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Solubility Adjustments : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
Advanced: Which computational strategies predict target binding modes and affinity?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with pyrimidine N1) .
- MD Simulations : GROMACS for stability analysis over 100 ns trajectories; assess piperazine-fluorophenyl group dynamics in hydrophobic pockets .
Advanced: What SAR insights guide further structural modifications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
